molecular formula C10H10FNO5 B7891957 2-Methoxyethyl 4-fluoro-3-nitrobenzoate

2-Methoxyethyl 4-fluoro-3-nitrobenzoate

Cat. No.: B7891957
M. Wt: 243.19 g/mol
InChI Key: UUGVRGULFIWQQQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-fluoro-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyethyl group, a fluorine atom, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-fluoro-3-nitrobenzoate typically involves the esterification of 4-fluoro-3-nitrobenzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-3-nitrobenzoic acid and 2-methoxyethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 2-Methoxyethyl 4-fluoro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-Fluoro-3-nitrobenzoic acid and 2-methoxyethanol.

Scientific Research Applications

2-Methoxyethyl 4-fluoro-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Material Science: It is used in the preparation of functional materials with specific properties, such as liquid crystals and polymers.

    Analytical Chemistry: The compound is employed as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-fluoro-3-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a methoxyethyl group.

    Ethyl 4-fluoro-3-nitrobenzoate: Similar structure but with an ethyl ester group.

    2-Methoxyethyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-Methoxyethyl 4-fluoro-3-nitrobenzoate is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The fluorine atom also imparts specific electronic properties that can affect the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-methoxyethyl 4-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO5/c1-16-4-5-17-10(13)7-2-3-8(11)9(6-7)12(14)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVRGULFIWQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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